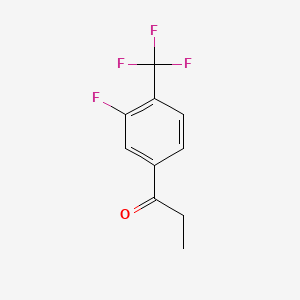

3'-Fluoro-4'-(trifluoromethyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSVMXQCFHNSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372181 | |

| Record name | 3'-Fluoro-4'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237761-78-3 | |

| Record name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-4'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3'-Fluoro-4'-(trifluoromethyl)propiophenone

CAS Number: 237761-78-3

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)propiophenone, a fluorinated aromatic ketone of interest to researchers, scientists, and drug development professionals. This document compiles available data on its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its potential significance in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information from closely related analogs to provide a representative profile. All quantitative data is presented in structured tables, and detailed experimental workflows and hypothetical signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a white, crystalline solid with a mild odor.[1] Its molecular structure incorporates both a fluorine atom and a trifluoromethyl group, moieties known to significantly influence a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 237761-78-3 | [3] |

| Molecular Formula | C₁₀H₈F₄O | [1][4] |

| Molecular Weight | 220.17 g/mol | N/A |

| Appearance | White solid crystalline | [1] |

| Odor | Mild | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Low water solubility anticipated | [1] |

Synthesis and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, based on the synthesis of structurally similar aromatic ketones, a Friedel-Crafts acylation is the most probable synthetic route.[10] This involves the reaction of 1-fluoro-2-(trifluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

General Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This protocol is a representative example based on general procedures for Friedel-Crafts acylation and has not been specifically validated for the synthesis of this compound. Appropriate safety precautions and reaction optimization are essential.

Materials:

-

1-fluoro-2-(trifluoromethyl)benzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, slowly add propanoyl chloride via an addition funnel.

-

After the addition is complete, add 1-fluoro-2-(trifluoromethyl)benzene dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Figure 1. A generalized workflow for the synthesis and subsequent characterization of the target compound.

Spectroscopic Data

Specific experimental spectroscopic data for this compound (CAS 237761-78-3) are not available in the reviewed literature. The following table provides expected chemical shifts and spectral features based on the analysis of its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Quartet from the -CH₂- group adjacent to the carbonyl (~3.0 ppm), Triplet from the terminal -CH₃ group (~1.2 ppm). |

| ¹³C NMR | Carbonyl carbon (~190-200 ppm), Aromatic carbons showing C-F couplings, Aliphatic carbons (~8-35 ppm). |

| ¹⁹F NMR | Signal for the Ar-F group, Signal for the -CF₃ group. |

| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), C-F stretches (~1000-1400 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹), Aliphatic C-H stretches (~2850-2960 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation pattern showing loss of the ethyl group and other characteristic fragments. |

Biological Activity and Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the presence of both fluoro and trifluoromethyl substituents suggests its potential as a scaffold or intermediate in medicinal chemistry. Fluorine-containing compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and lipophilicity.[2][11] The trifluoromethyl group, in particular, is a common pharmacophore in many FDA-approved drugs.[12][13]

Given its structure, this compound could be explored for a variety of biological targets. Propiophenone derivatives have been investigated for a range of activities, and the introduction of fluorine and trifluoromethyl groups can modulate these activities. Further research, including in vitro and in vivo assays, would be necessary to elucidate any specific biological effects.

Figure 2. A conceptual diagram illustrating the potential interaction of the compound with a cellular target.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a skin and eye irritant.[1][4] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. The compound is also noted to be moisture-sensitive.[1]

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Conclusion

This compound is a fluorinated ketone with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its biological activity. The information presented herein serves as a valuable resource for scientists and researchers interested in the potential of this and similar fluorinated molecules.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.es [fishersci.es]

- 5. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE | 1533-03-5 [chemicalbook.com]

- 6. 3 -(Trifluoromethyl)propiophenone 97 1533-03-5 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3′-(三氟甲基)苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 3'-Fluoro-4'-(trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-(trifluoromethyl)propiophenone is a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable building block in the development of novel pharmaceuticals and agrochemicals. This guide provides a detailed overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such a compound.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. Below is a summary of the available quantitative data for this compound.

| Property | Value |

| CAS Number | 237761-78-3[1] |

| Molecular Formula | C₁₀H₈F₄O[1][2] |

| Molecular Weight | 220.16 g/mol [2] |

| Appearance | White Crystalline Solid[3] |

| Odor | Mild[3] |

| Melting Point | 35-38 °C |

| Boiling Point | 244 °C at 760 mmHg[4] |

| Density | Data not available |

| Solubility | Insoluble in water[5] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used for the determination.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range typically indicates a high degree of purity.

Determination of Boiling Point

The boiling point is determined for liquid compounds at atmospheric pressure. For a solid with a known boiling point, this would typically be found in literature from distillation under reduced pressure.

Methodology (for a liquid at atmospheric pressure):

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a receiving flask.

-

Procedure: The compound is placed in the round-bottom flask with a few boiling chips. The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point at the recorded atmospheric pressure.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.

Methodology:

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) are selected.

-

Procedure: A known mass of this compound (e.g., 10 mg) is added to a known volume of a selected solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).

-

Observation: The mixture is agitated (e.g., vortexed or sonicated) for a set period. The solubility is observed qualitatively (soluble, partially soluble, insoluble).

-

Quantitative Analysis (Optional): For a more precise measurement, the saturated solution is filtered, and the concentration of the dissolved compound is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical entity, from initial synthesis to the determination of its physical and chemical properties.

References

In-Depth Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3'-Fluoro-4'-(trifluoromethyl)propiophenone, a fluorinated aromatic ketone of interest in synthetic and medicinal chemistry. The document details its chemical structure, summarizes its known quantitative data, and outlines general safety and handling procedures.

Core Chemical Information

Chemical Structure and Identity

This compound, with the systematic IUPAC name 1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one, is a halogenated propiophenone derivative.[1] Its structure features a propiophenone core substituted with a fluorine atom at the 3' position and a trifluoromethyl group at the 4' position of the phenyl ring.

Molecular Formula: C₁₀H₈F₄O[1][2][3]

Molecular Weight: 220.16 g/mol [1][2][3][4]

CAS Number: 237761-78-3[1][2][4]

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[5] The incorporation of fluorine and a trifluoromethyl group significantly influences its physical and chemical characteristics, such as polarity and reactivity.

| Property | Value | Source |

| Appearance | White Solid / solid | [5][6] |

| Melting Point | 35-38 °C | [2][7] |

| Boiling Point | 244 °C at 760 mmHg | [2] |

| Refractive Index | 1.436 | [2] |

Synthesis and Reactivity

The logical workflow for such a synthesis is depicted below:

Figure 1. A logical workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

Currently, there is a lack of publicly available information regarding the specific biological activities of this compound or its involvement in any signaling pathways. However, the presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals. This group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their targets.

Fluorinated propiophenone scaffolds are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate the specific biological profile of this compound and its potential as a building block in drug discovery programs.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are not currently documented in publicly accessible scientific literature. Researchers interested in utilizing this compound would need to develop their own protocols based on standard laboratory procedures for similar chemical entities.

Safety and Handling

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[6]

Precautionary Measures:

-

Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Handling: Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing.[6]

-

Storage: Keep container tightly closed and store in a cool, dry, well-ventilated place.[6]

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice/attention.[6]

The logical relationship for handling a chemical exposure is outlined in the following diagram:

Figure 2. First aid workflow for chemical exposure.

Conclusion

This compound is a chemical compound with potential applications as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed information on its biological activity and specific experimental uses is currently limited, its structural features suggest it could be a valuable intermediate for the development of novel therapeutic agents. Standard laboratory safety protocols should be strictly followed when handling this compound. Further research is warranted to fully explore its chemical reactivity and biological potential.

References

- 1. This compound,237761-78-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 237761-78-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 3'-Fluoro-4'-(trifluorometil)propiofenona, +97 % 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

An In-depth Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)propiophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthetic protocol, and its potential applications in the development of novel therapeutics.

Core Chemical Properties

This compound is a solid organic compound characterized by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring.[1] These substitutions are known to significantly influence the physicochemical and biological properties of molecules, making this compound a valuable building block in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H8F4O | [2][3][4] |

| Molecular Weight | 220.16 g/mol | [2][4][5][6] |

| CAS Number | 237761-78-3 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 35-38 °C | [7] |

| Boiling Point | 244 °C at 760 mmHg | [7] |

| Refractive Index | 1.436 | [7] |

Synthesis of this compound

A common and effective method for the synthesis of aromatic ketones such as this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Caption: Synthetic pathway for this compound via Friedel-Crafts acylation.

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

1-Fluoro-2-(trifluoromethyl)benzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add propionyl chloride (1.05 equivalents) dropwise to the stirred suspension.

-

Addition of Aromatic Substrate: Following the addition of propionyl chloride, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Applications in Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in modern drug design.[8] These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[8][9][10]

This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group, in particular, is known to improve the pharmacokinetic properties of drug candidates.[9][10] Propiophenone derivatives are key building blocks in the synthesis of a variety of pharmacologically active compounds.

While specific drugs derived directly from this compound are not prominently featured in publicly available literature, its structural motifs are present in numerous compounds investigated in medicinal chemistry. Its utility lies in its potential as a precursor for compounds targeting a wide range of diseases. The presence of the fluoro and trifluoromethyl groups makes it an attractive starting material for creating novel drug candidates with improved efficacy and safety profiles.[11] For instance, trifluoromethylated aromatic compounds are integral to the development of pharmaceuticals in areas such as oncology, central nervous system disorders, and infectious diseases.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 237761-78-3 | CAS DataBase [m.chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound,237761-78-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 5. scbt.com [scbt.com]

- 6. bio-fount.com [bio-fount.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3'-Fluoro-4'-(trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)propiophenone, a fluorinated aromatic ketone of interest in chemical synthesis and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to the molecule, making it a valuable building block for the synthesis of novel compounds with potential biological activity. This document details its chemical identity, properties, and available technical data.

Chemical Identification and Properties

The compound this compound is systematically named according to IUPAC nomenclature. Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-one |

| CAS Number | 237761-78-3 |

| Molecular Formula | C₁₀H₈F₄O |

| Molecular Weight | 220.17 g/mol |

| Canonical SMILES | CCC(=O)C1=CC(F)=C(C=C1)C(F)(F)F |

| InChI Key | FUSVMXQCFHNSHP-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | White crystalline solid |

| Melting Point | 35 - 38 °C |

| Solubility | Information not available. Likely soluble in organic solvents. |

| Stability | Moisture sensitive |

Synthesis and Experimental Protocols

A plausible synthetic route would involve the reaction of 1-fluoro-2-(trifluoromethyl)benzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the fluorine and trifluoromethyl substituents on the aromatic ring would influence the regioselectivity of the acylation.

General Experimental Workflow: Friedel-Crafts Acylation

Below is a generalized workflow for the synthesis of substituted propiophenones, which could be adapted for the target molecule.

Caption: Generalized workflow for Friedel-Crafts acylation.

Biological Activity and Potential Applications

As of the latest literature review, there is no specific published data on the biological activity, mechanism of action, or defined signaling pathways for this compound. However, the structural motifs present in this molecule are common in compounds of medicinal interest.

The trifluoromethyl group is a well-known bioisostere for other chemical groups and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. Aromatic ketones, including propiophenones, serve as scaffolds for a wide range of biologically active molecules. For instance, various substituted propiophenone derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The combination of both fluoro and trifluoromethyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound represents a valuable intermediate for the synthesis of novel therapeutic agents, and its biological profile warrants further investigation.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant. It may cause skin and serious eye irritation. The toxicological properties of this compound have not been fully investigated.

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place. The compound is noted to be moisture-sensitive.

Conclusion

This compound is a fluorinated organic compound with potential applications as a building block in medicinal chemistry and materials science. While detailed studies on its synthesis and biological activity are not yet prevalent in the public domain, its structural features suggest it is a compound of interest for further research and development. Standard synthetic methodologies for aromatic ketones can likely be adapted for its preparation. Due to the limited toxicological data, appropriate safety precautions should be observed during its handling and use.

Navigating the Solubility Landscape of 3'-Fluoro-4'-(trifluoromethyl)propiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-(trifluoromethyl)propiophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties that are valuable in the design of novel bioactive molecules and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document outlines a standardized experimental protocol for determining its solubility. Furthermore, a logical workflow for solubility determination is presented visually to guide researchers in their laboratory practices.

Quantitative Solubility Data

A comprehensive search of scientific literature, patent databases, and chemical supplier documentation did not yield specific quantitative data on the solubility of this compound in organic solvents. While product specifications from various suppliers confirm its physical state as a liquid at room temperature and its insolubility in water, data regarding its solubility in common organic solvents such as alcohols, ethers, ketones, or hydrocarbons is not available.

The absence of this data highlights a critical knowledge gap for researchers working with this compound. The following sections provide a generalized framework for determining this essential physicochemical property.

Experimental Protocol for Solubility Determination: A General Approach

The following is a detailed, generalized methodology for the gravimetric determination of the solubility of a compound like this compound in various organic solvents at different temperatures.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven for drying

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent from the dish or vial in an oven or vacuum oven at a temperature that is high enough to ensure complete solvent removal without causing degradation of the solute.

-

Once the solvent is completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish/vial minus the initial tare weight.

-

The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g solvent, g/L of solvent, or molality.

-

3. Data Reporting:

-

For each solvent and temperature combination, the experiment should be performed in triplicate to ensure reproducibility.

-

The results should be reported as the mean solubility with the standard deviation.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of solubility.

3'-Fluoro-4'-(trifluoromethyl)propiophenone: A Technical Safety Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the safety data for 3'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS No: 237761-78-3), designed for researchers, scientists, and professionals in drug development. This document summarizes available safety information, outlines handling procedures, and presents key data in a structured format.

Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C10H8F4O | [2] |

| Molecular Weight | 220.16 g/mol | |

| CAS Number | 237761-78-3 | [2] |

| Appearance | White Crystalline Solid | [1] |

| Odor | Mild | [1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility in water | Insoluble | [3] |

| Autoignition Temperature | No data available | [1] |

| Decomposition Temperature | No data available | [1] |

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

The signal word for this compound is Warning .[1][4]

Diagram 1: Hazard Identification Workflow

Caption: Workflow for identifying hazards associated with this compound.

Toxicological and Ecotoxicological Data

There is a lack of comprehensive toxicological data for this compound. The available SDSs indicate that acute toxicity (oral, dermal, and inhalation), reproductive toxicity, and specific target organ toxicity (STOT) have not been determined.[1][3]

Table 3: Summary of Toxicological Data

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral) | No data available |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2 |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | Not applicable |

Regarding ecotoxicological effects, the substance is not expected to be hazardous to the environment.[3] It is noted to be insoluble in water and may have some potential to bioaccumulate.[3]

Experimental Protocols: Safe Handling in a Laboratory Setting

While no specific experimental protocols for this compound were found, a generalized protocol for the safe handling of aromatic ketone compounds in a research laboratory is provided below. This protocol is based on standard laboratory safety practices and information gathered from the substance's SDS.

Objective: To outline the necessary precautions and procedures for the safe handling of this compound to minimize exposure and risk.

Materials:

-

This compound

-

Appropriate solvents

-

Personal Protective Equipment (PPE):

-

Safety goggles (conforming to EN 166)

-

Chemical-resistant gloves (e.g., nitrile)

-

Long-sleeved laboratory coat

-

-

Chemical fume hood

-

Emergency eyewash and safety shower

Procedure:

-

Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

-

Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to ensure adequate ventilation.

-

Personal Protective Equipment (PPE):

-

Wear safety goggles at all times.

-

Wear appropriate chemical-resistant gloves. Inspect gloves for any damage before use.

-

Wear a fully buttoned laboratory coat.

-

-

Handling:

-

Avoid direct contact with the skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Avoid dust formation when handling the solid.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Diagram 2: Safe Handling Workflow

Caption: A generalized workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Diagram 3: First Aid Response Logic

Caption: Logical flow of first aid responses for different exposure routes.

Fire-Fighting Measures

In the event of a fire, use extinguishing media that are appropriate for the surrounding environment.[5] There are no specific limitations on extinguishing agents for this substance. Firefighters should wear self-contained breathing apparatus.

Accidental Release Measures

For accidental releases, ensure adequate ventilation and wear appropriate personal protective equipment. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[2] Prevent the substance from entering drains.

This guide is intended to provide a summary of the available safety information for this compound. It is crucial for all users to consult the original Safety Data Sheet and conduct a thorough risk assessment before handling this chemical.

References

A Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)propiophenone for Researchers and Drug Development Professionals

An In-depth Analysis of a Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)propiophenone, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, commercial availability, and its emerging role as a valuable building block in the synthesis of novel pharmaceutical agents.

Chemical Properties and Commercial Availability

This compound, identified by the CAS number 237761-78-3, is a ketone derivative featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring. These substitutions impart unique electronic properties and metabolic stability, making it an attractive starting material for medicinal chemistry programs. The presence of the trifluoromethyl group, in particular, is a well-established strategy for enhancing the lipophilicity and bioavailability of drug candidates.[1][2]

A number of chemical suppliers offer this compound, typically with purities ranging from 95% to over 97%. The compound is generally available as a white solid. Below is a summary of its key chemical and physical properties collated from various commercial sources.

| Property | Value | Source(s) |

| CAS Number | 237761-78-3 | [3][4] |

| Molecular Formula | C₁₀H₈F₄O | [3] |

| Molecular Weight | 220.16 g/mol | [3][4] |

| Appearance | White Solid | |

| Purity | 95% - 97+% | [5][6] |

| Melting Point | 35-38 °C | |

| Refractive Index | 1.436 |

Commercial Suppliers:

-

Allfluoro Pharmaceutical Co., Ltd.[3]

-

Santa Cruz Biotechnology[4]

-

Fisher Scientific[7]

-

Alfa Aesar[6]

Synthesis and Spectroscopic Analysis

Hypothetical Synthetic Pathway:

Caption: Hypothetical Friedel-Crafts acylation for the synthesis of this compound.

Spectroscopic data is crucial for the unambiguous identification and quality control of the compound. While a comprehensive public database of its spectra is not available, typical spectral characteristics can be predicted based on its structure. Researchers procuring this compound should request certificates of analysis from the supplier, which would include detailed spectroscopic data.

Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a widely employed strategy in modern drug design to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2]

The 3-fluoro-4-(trifluoromethyl)phenyl moiety, the core of the propiophenone discussed here, is found in a number of pharmaceutical agents and clinical candidates. For instance, this structural motif is present in compounds investigated for their anti-inflammatory and antimicrobial activities.[8] Furthermore, the review of FDA-approved drugs containing the trifluoromethyl group highlights the prevalence and importance of this functional group in successful therapeutics.[1][2]

While specific signaling pathways directly modulated by this compound are not documented, its utility lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The propiophenone side chain can be readily modified through various chemical reactions to introduce further diversity and functionality, enabling the exploration of structure-activity relationships in drug discovery programs.

Illustrative Workflow for a Drug Discovery Program:

Caption: A generalized workflow illustrating the use of a chemical intermediate in a drug discovery program.

Conclusion

This compound is a valuable and commercially accessible chemical intermediate with significant potential in the field of pharmaceutical research and development. Its unique combination of a fluorine atom and a trifluoromethyl group on a propiophenone scaffold provides a versatile platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide serves as a foundational resource for scientists and researchers looking to leverage the properties of this compound in their ongoing and future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound,237761-78-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. scbt.com [scbt.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 3-氟-4-(三氟甲基)苯丙酮 CAS#: 237761-78-3 [m.chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. nbinno.com [nbinno.com]

The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, offering a comprehensive overview of its effects on critical drug properties, detailed experimental protocols for their evaluation, and a summary of key synthetic methodologies for its introduction. By leveraging its unique electronic and steric properties, medicinal chemists can enhance metabolic stability, modulate lipophilicity and bioavailability, and improve target binding affinity, thereby increasing the likelihood of clinical success.

Introduction: The "Super-Methyl" Group in Drug Design

The trifluoromethyl group is often considered a "super-methyl" group due to its similar size but vastly different electronic properties compared to a methyl (CH₃) group.[1] Its strong electron-withdrawing nature, high lipophilicity, and the exceptional stability of the carbon-fluorine bond make it a powerful tool for optimizing drug candidates.[2][3] The introduction of a CF₃ group can lead to significant improvements in a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[4] This guide will delve into the quantitative impact of the CF₃ group on these key parameters.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can dramatically alter a molecule's physicochemical properties, which in turn influences its pharmacokinetic behavior. The following sections quantify these effects.

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, and ability to cross cell membranes. The trifluoromethyl group is highly lipophilic and generally increases the logP of a molecule.[4]

Table 1: Comparative Lipophilicity (logP) of Trifluoromethylated vs. Non-Fluorinated Compounds

| Compound Pair | Non-Fluorinated Analog | logP | Trifluoromethylated Analog | logP | ΔlogP (CF₃ - H/CH₃) | Reference |

| Toluene / Benzotrifluoride | Toluene | 2.73 | Benzotrifluoride | 2.86 | +0.13 | [Calculated] |

| Aniline / 3-(Trifluoromethyl)aniline | Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.24 | +1.34 | [Calculated] |

| Phenol / 4-(Trifluoromethyl)phenol | Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.56 | +1.10 | [Calculated] |

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This often leads to a longer drug half-life and improved bioavailability.[4][5]

Table 2: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Fluorinated Compounds

| Compound Pair | Non-Fluorinated Analog | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Trifluoromethylated Analog | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Indole Analog Pair | Non-fluorinated indole analog | 12.35 | - | CF₃-substituted indazole analog | 53.71 | 1.29 | [2] |

| Celecoxib Analog Pair | Methyl-celecoxib | 1.5 | 462 | Celecoxib (CF₃) | >60 | <11.6 | [Celecoxib FDA Review] |

Influence on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity (pKa) of nearby functional groups.[6] This modulation can be crucial for optimizing a drug's solubility, absorption, and target binding. For instance, the introduction of a CF₃ group generally decreases the pKa of an amine, making it less basic, and decreases the pKa of a carboxylic acid, making it more acidic.

Table 3: Impact of Trifluoromethyl Group on pKa

| Compound Pair | Non-Fluorinated Analog | pKa | Trifluoromethylated Analog | pKa | ΔpKa | Reference |

| Aniline / 3-(Trifluoromethyl)aniline | Aniline | 4.63 | 3-(Trifluoromethyl)aniline | 3.51 | -1.12 | [Calculated] |

| Benzoic Acid / 4-(Trifluoromethyl)benzoic acid | Benzoic Acid | 4.20 | 4-(Trifluoromethyl)benzoic acid | 3.73 | -0.47 | [Calculated] |

Effect on Bioavailability and Binding Affinity

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound and positive controls (e.g., compounds with known metabolic liabilities) in the phosphate buffer. Prepare the microsomal incubation mixture containing liver microsomes in phosphate buffer.

-

Incubation: Add the test compound working solution to the microsomal incubation mixture. Pre-incubate the plate at 37°C for a short period.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * incubation volume).

Caption: Workflow for the in vitro microsomal stability assay.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the drug with a strong acid or base and monitoring the pH to determine the pKa.[7]

Objective: To determine the pKa of a drug candidate.

Materials:

-

Test compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system). Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Titrate the solution with the standardized acid or base, adding small increments of the titrant and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Synthetic Methodologies for Trifluoromethylation

The introduction of the trifluoromethyl group into organic molecules is a well-established field with a variety of reagents and methods. Two of the most common and versatile reagents are the Ruppert-Prakash reagent and Togni reagents.

Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent.[8][9] It is typically activated by a fluoride source to generate a trifluoromethyl anion equivalent, which then reacts with various electrophiles.

General Protocol for the Trifluoromethylation of a Ketone:

-

To a solution of the ketone (1.0 equivalent) in an anhydrous solvent (e.g., THF or DMF), add a catalytic amount of a fluoride source (e.g., TBAF or CsF).

-

Cool the reaction mixture to 0 °C.

-

Slowly add the Ruppert-Prakash reagent (1.2-1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with an aqueous acid (e.g., 1 M HCl) to hydrolyze the intermediate silyl ether.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.[8]

Electrophilic Trifluoromethylation with Togni Reagents

Togni reagents are hypervalent iodine compounds that act as electrophilic sources of the trifluoromethyl group.[10] They are particularly useful for the trifluoromethylation of nucleophiles such as amines, thiols, and enolates.

General Protocol for the Trifluoromethylation of an Enamine:

-

Dissolve the enamine substrate (1.0 equivalent) in a suitable solvent (e.g., DCE).

-

Add the Togni reagent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.2 equivalents) and a copper(I) catalyst (e.g., CuI, 0.2 equivalents) at room temperature.

-

Stir the reaction until completion.

-

Work up the reaction by washing with aqueous sodium bicarbonate and brine.

-

Dry the organic layer and purify the product by chromatography.[10]

Case Study: Celecoxib and the Inhibition of COX-2

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor that contains a trifluoromethyl group. This group is crucial for its selective binding to the COX-2 enzyme over the COX-1 isoform.

The anti-inflammatory effects of celecoxib are achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity makes it an indispensable tool for drug discovery and development professionals. A thorough understanding of the quantitative effects of the CF₃ group, coupled with robust experimental evaluation and efficient synthetic strategies, will continue to drive the development of safer and more effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

The Ascendance of Fluorinated Ketones in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. Among the various fluorinated functionalities, the fluorinated ketone moiety has emerged as a privileged electrophilic warhead, particularly in the development of potent and selective enzyme inhibitors. Its unique electronic properties, stemming from the high electronegativity of fluorine, render the carbonyl carbon highly susceptible to nucleophilic attack. This characteristic allows fluorinated ketones to act as "transition-state mimics," forming stable, yet often reversible, covalent adducts with key catalytic residues, such as serine or cysteine, in the active sites of enzymes.[1][2][3] This guide provides an in-depth technical overview of the synthesis, properties, and applications of fluorinated ketones in drug discovery, complete with quantitative data, detailed experimental protocols, and visual representations of their mechanisms and applications.

Physicochemical Properties and Mechanistic Insights

The introduction of fluorine atoms alpha to a ketone group dramatically alters its physicochemical properties. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack.[3] This enhanced reactivity is a key factor in the potent inhibitory activity of fluorinated ketones.[1]

In an aqueous environment, fluorinated ketones exist in equilibrium with their hydrated gem-diol forms.[4] The stability of this hydrate is proportional to the degree of fluorination, with trifluoromethyl ketones being more hydrated than their difluoro- and monofluoromethyl counterparts.[5] This propensity for hydration is significant because the tetrahedral geometry of the gem-diol closely resembles the transition state of substrate hydrolysis by many enzymes, making hydrated fluorinated ketones effective transition-state analog inhibitors.[1][5]

The mechanism of inhibition by fluorinated ketones often involves the formation of a stable hemiketal or hemithioketal with a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site.[6] This covalent interaction can be reversible or irreversible, depending on the specific inhibitor and enzyme.[2]

Synthesis of Fluorinated Ketones

A variety of synthetic methods have been developed to access fluorinated ketones, each with its own advantages and substrate scope.

General Synthetic Strategies

-

Trifluoromethylation of Esters and Carboxylic Acids: One common approach involves the nucleophilic trifluoromethylation of esters or activated carboxylic acids using reagents like trifluoromethyltrimethylsilane (TMSCF₃) or fluoroform (HCF₃) in the presence of a suitable base.[7]

-

Oxidation of Trifluoromethylated Alcohols: Secondary alcohols containing a trifluoromethyl group can be oxidized to the corresponding ketones using standard oxidizing agents such as Dess-Martin periodinane or Swern oxidation.

-

Electrophilic Fluorination: Enolates or enol ethers can be treated with an electrophilic fluorinating reagent, such as Selectfluor®, to introduce fluorine atoms alpha to the carbonyl group.[8]

-

Building Block Approaches: Synthetically useful building blocks containing a difluoromethyl or trifluoromethyl ketone moiety can be incorporated into larger molecules through various coupling reactions.

Detailed Experimental Protocol: Synthesis of an α,α-Difluoromethyl Ketone

The following protocol describes a general procedure for the synthesis of α,α-difluoromethyl ketones from α-monosubstituted carbonyl compounds via a one-pot difluorination and deprotection strategy.[9]

Materials:

-

α-Monosubstituted carbonyl compound (1.0 equiv)

-

Trifluoroacetic anhydride (2.2 equiv)

-

Pyridine (2.2 equiv)

-

Selectfluor® (2.2 equiv)

-

Sodium hydroxide solution (1 M)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the α-monosubstituted carbonyl compound in DCM at 0 °C, add trifluoroacetic anhydride and pyridine.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0 °C and add Selectfluor® in one portion.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in methanol and add 1 M sodium hydroxide solution.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the methanol under reduced pressure and extract the aqueous residue with DCM.

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoromethyl ketone.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[10][11][12]

Applications in Drug Discovery: Targeting Key Enzymes

Fluorinated ketones have been successfully employed as inhibitors for a wide range of enzymes implicated in various diseases.

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme in bone resorption.[1] Its inhibition represents a promising therapeutic strategy for the treatment of osteoporosis. Odanacatib, a potent and selective cathepsin K inhibitor containing a trifluoromethyl ketone moiety, reached late-stage clinical trials.[13][14] Although its development was discontinued due to safety concerns, it serves as a valuable case study for the application of fluorinated ketones in drug design.[2]

Quantitative Data for Cathepsin K Inhibitors

| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Odanacatib | Cathepsin K | 0.2 | - | [14] |

| Cathepsin K inhibitor 2 | Cathepsin K | - | - | [1] |

| Inhibitor 4 (Dark) | Cathepsin K | 560 | - | [15] |

| Inhibitor 4 (Light-activated) | Cathepsin K | 16 | - | [15] |

DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[3][16] Inhibition of DPP-4 is an established therapeutic approach for the management of type 2 diabetes. Several DPP-4 inhibitors feature a fluorinated ketone or a related warhead that interacts with the catalytic serine residue.[5][16]

Quantitative Data for DPP-4 Inhibitors

| Compound | Target | IC₅₀ (µM) | Inhibition Mode | Reference |

| Flavonoid 1 | DPP-4 | >100 | - | [8] |

| Myricetin | DPP-4 | 1.98 | Non-competitive | [8] |

| Hyperoside | DPP-4 | 2.51 | Mixed | [8] |

| Narcissoside | DPP-4 | 2.82 | Mixed | [8] |

Other Therapeutic Targets

Fluorinated ketones have also been investigated as inhibitors of other important enzyme classes, including:

-

Serine Proteases: Such as human leukocyte elastase, implicated in inflammatory lung diseases.[18]

-

Fatty Acid Amide Hydrolase (FAAH): A target for the treatment of pain and anxiety.[19][20]

-

SARS-CoV 3CL Protease: A key enzyme in the replication of the SARS-CoV virus.[10]

Experimental Protocols for Biological Evaluation

Cathepsin K Inhibition Assay Protocol

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against Cathepsin K.[1][15]

Materials:

-

Human recombinant Cathepsin K

-

Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

-

Fluorogenic substrate (e.g., Ac-LR-AFC)

-

Test compounds and a known inhibitor (e.g., E-64)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute further in Assay Buffer.

-

To the wells of the microplate, add 50 µL of the diluted test compounds or control solutions.

-

Add 25 µL of the Cathepsin K enzyme solution (in Assay Buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

DPP-4 Inhibition Assay Protocol

This protocol describes a fluorometric assay for screening DPP-4 inhibitors.[16][21]

Materials:

-

Human recombinant DPP-4

-

Assay Buffer (e.g., 100 mM Tris, pH 7.4)

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Test compounds and a known inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute in Assay Buffer.

-

Add 50 µL of the diluted test compounds or control solutions to the wells of the microplate.

-

Add 25 µL of the DPP-4 enzyme solution (in Assay Buffer) to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding 25 µL of the fluorogenic substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition and determine the IC₅₀ value as described for the Cathepsin K assay.

Visualizing Mechanisms and Pathways

Graphviz diagrams can be used to illustrate the mechanisms of action and the signaling pathways affected by fluorinated ketone inhibitors.

Caption: Mechanism of enzyme inhibition by a fluorinated ketone.

Caption: Inhibition of the DPP-4 pathway by a fluorinated ketone.

Conclusion and Future Perspectives

Fluorinated ketones have proven to be a versatile and powerful class of compounds in drug discovery. Their unique ability to act as transition-state mimics and form covalent adducts with enzyme targets has led to the development of highly potent and selective inhibitors for a range of diseases. While challenges remain, particularly concerning off-target effects and metabolic stability, the continued exploration of novel fluorinated ketone scaffolds and a deeper understanding of their structure-activity relationships will undoubtedly fuel the discovery of new and improved therapeutics. The strategic application of this remarkable functional group will continue to be a key driver of innovation in medicinal chemistry for the foreseeable future.

References

- 1. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 9. Volume # 5(126), September - October 2019 — "Synthesis of difluoromethyl ketones" [en.notes.fluorine1.ru]

- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships within a series of caspase inhibitors: effect of leaving group modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships within a series of caspase inhibitors. Part 2: Heterocyclic warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Physicochemical Properties of Fluorinated Propiophenone Derivatives: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the available physicochemical data for fluorinated propiophenone derivatives related to 3'-Fluoro-4'-(trifluoromethyl)propiophenone. Due to a lack of available experimental data for this compound, this guide focuses on its close structural isomers and analogues to provide valuable comparative data for research and development purposes.

Introduction

Fluorinated propiophenones are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl groups can profoundly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making these moieties valuable in the design of new chemical entities. This guide focuses on the melting and boiling points of key propiophenone derivatives, providing a comparative analysis based on available data from chemical suppliers and databases.

Data on Propiophenone Derivatives

Direct experimental data for the melting and boiling points of this compound could not be located in publicly available databases. However, data for two closely related compounds are presented below. These compounds are an isomer, 4'-Fluoro-3'-(trifluoromethyl)propiophenone, and an analogue lacking the fluoro group, 3'-(Trifluoromethyl)propiophenone.

Quantitative Data Summary

The table below summarizes the available melting and boiling point data for the relevant propiophenone derivatives.

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 4'-Fluoro-3'-(trifluoromethyl)propiophenone | 239107-27-8 | 30-33[1][2][3] | 218.5 ± 35.0 (Predicted)[2] |

| 3'-(Trifluoromethyl)propiophenone | 1533-03-5 | 18-19 | 216-217[4] |

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points for the specific compounds listed are not available in the cited literature. The presented data are typically generated using standard laboratory procedures as outlined below.

General Methodology for Melting Point Determination

The melting point of a solid compound is determined by heating a small sample in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is recorded. Common apparatus for this determination includes a Mel-Temp or a similar calibrated melting point apparatus. The sample is heated slowly (approximately 1-2 °C per minute) as it approaches its melting point to ensure an accurate reading.

General Methodology for Boiling Point Determination

The boiling point of a liquid is determined by heating the liquid to a temperature at which its vapor pressure equals the atmospheric pressure. For small quantities, the Siwoloboff method or micro-boiling point determination techniques are often employed. These methods involve heating a small sample in a capillary tube or a specialized apparatus and observing the temperature at which a continuous stream of bubbles emerges. The boiling points provided are typically measured at standard atmospheric pressure (760 mmHg).

Logical Relationship of Compounds

The following diagram illustrates the structural relationship between the requested compound, for which no data is available, and the isomers and analogues for which data has been provided. This visualization helps in understanding the minor structural differences that can lead to variations in physical properties.

References

- 1. aksci.com [aksci.com]

- 2. 4'-Fluoro-3'-(trifluoromethyl)propiophenone , 98 , 239107-27-8 - CookeChem [cookechem.com]